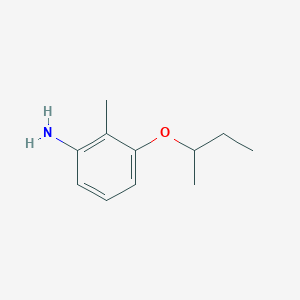

3-(Butan-2-yloxy)-2-methylaniline

Description

Structural Classification and Nomenclature within Aryl Ethers and Anilines

3-(Butan-2-yloxy)-2-methylaniline is a molecule that can be classified into two principal organic families: aryl ethers and anilines. The aniline (B41778) component is evident from the amino group (-NH₂) attached directly to a benzene (B151609) ring. The presence of additional substituents on this ring, specifically a methyl group (-CH₃) and a butan-2-yloxy group (-O-CH(CH₃)CH₂CH₃), designates it as a substituted aniline. wisdomlib.org The butan-2-yloxy group, an ether linkage where an oxygen atom connects the sec-butyl group to the aromatic ring, also classifies the compound as an aryl ether.

The systematic IUPAC name for this compound is This compound . This nomenclature precisely describes the molecular architecture:

Aniline : The parent structure is aniline.

2-methyl : A methyl group is attached to the second carbon atom of the benzene ring, relative to the amino group (position 1).

3-(Butan-2-yloxy) : A butoxy group is attached to the third carbon of the benzene ring, with the oxygen atom bonded to the second carbon of the butane (B89635) chain.

This specific substitution pattern on the aniline ring is crucial in defining its chemical and physical properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1156189-44-4 bldpharm.com |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol bldpharm.com |

| MDL Number | MFCD12169995 bldpharm.com |

Significance of Substituted Aniline Derivatives in Contemporary Chemical Research

Substituted anilines are a cornerstone of modern organic synthesis, valued for their versatility as starting materials and intermediates. wisdomlib.org Their significance stems from the reactivity of the aniline core, which can be finely tuned by the electronic and steric effects of the substituents on the aromatic ring. These derivatives are pivotal in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. tohoku.ac.jpnih.gov

The functional groups on the aniline ring dictate its reactivity in key chemical transformations. For instance, electron-donating groups can increase the nucleophilicity of the amino group and activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect. This modulation of reactivity is fundamental in designing synthetic routes.

Substituted anilines serve as precursors for:

Heterocyclic compounds : They are essential building blocks for synthesizing nitrogen-containing heterocycles like benzothiazoles and cinnolines. wisdomlib.org

Azo dyes : Through diazotization reactions, substituted anilines are converted into diazonium salts, which are then coupled to form azo compounds, a major class of industrial dyes. wisdomlib.org

Pharmaceuticals : The aniline scaffold is present in numerous active pharmaceutical ingredients. The ability to introduce various substituents allows for the optimization of biological activity. tohoku.ac.jp

Polymers : Aniline derivatives can be polymerized to produce conductive polymers like polyaniline (PANI), whose electronic and physical properties can be modified by the substituents on the monomer. nih.gov

Research into substituted anilines continues to be an active area, with a focus on developing novel and efficient synthetic methods. For example, transition metal-catalyzed C-H activation reactions are being explored to achieve selective functionalization of the aniline ring, particularly at the meta-position, which is traditionally difficult to achieve through classical electrophilic substitution. tohoku.ac.jp

Overview of Research Trajectories for Complex Organic Molecules

The study of complex organic molecules like this compound is part of a broader effort in chemical science to understand and manipulate intricate molecular structures. Current research trajectories in this field are diverse and increasingly interdisciplinary.

One major focus is the development of novel synthetic strategies. Organic chemists are continuously seeking more efficient, selective, and sustainable methods to construct complex molecules. A significant advancement in this area is the use of C-H bond functionalization, which allows for the direct conversion of traditionally unreactive C-H bonds into new functional groups. techexplorist.com This approach can shorten synthetic sequences and provide access to previously inaccessible chemical structures. techexplorist.com

Another expanding research frontier is the exploration of organic molecules in different environments, such as the interstellar medium. The detection of complex organic molecules (COMs) in interstellar clouds and protoplanetary disks provides insights into the origins of prebiotic molecules. frontiersin.orgarxiv.org This astrochemical research involves a combination of spectroscopic observation and laboratory experiments to understand the formation pathways of these molecules under extreme low-temperature conditions. frontiersin.org

Furthermore, the integration of computational tools and artificial intelligence is transforming how complex molecules are studied. Machine learning algorithms are being employed for tasks such as predicting reaction outcomes, designing synthetic routes, and screening for potential drug candidates. acs.org For instance, single-particle tracking combined with machine learning is being used to rapidly screen the effects of immunomodulatory drugs by analyzing the diffusion of nanoparticles in the tumor microenvironment. acs.org This convergence of experimental chemistry with data science is accelerating the pace of discovery in the field of complex organic molecules.

The study of volatile organic compounds (VOCs) and their ecological impact is also a growing area of research. mdpi.com Understanding the atmospheric chemistry and transport of complex organic molecules is crucial for assessing their environmental fate and potential effects on ecosystems. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-butan-2-yloxy-2-methylaniline |

InChI |

InChI=1S/C11H17NO/c1-4-8(2)13-11-7-5-6-10(12)9(11)3/h5-8H,4,12H2,1-3H3 |

InChI Key |

BFLLVELPWHHYIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1C)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Butan 2 Yloxy 2 Methylaniline and Analogues

Strategies for the Construction of the Butan-2-yloxy Aryl Ether Linkage

The formation of the butan-2-yloxy aryl ether bond is a critical step in the synthesis of 3-(butan-2-yloxy)-2-methylaniline. Various modern catalytic methods have been developed to achieve this transformation efficiently.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (NAS) presents a fundamental method for forming aryl ethers. masterorganicchemistry.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to a substitution. masterorganicchemistry.com For the synthesis of aryl ethers, this typically involves the reaction of a phenoxide with an activated aryl halide. arkat-usa.org The aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups, usually located at the ortho and/or para positions to the leaving group, to facilitate the reaction. masterorganicchemistry.comlibretexts.org This requirement, however, limits the substrate scope for the synthesis of a wide variety of aryl ethers. arkat-usa.org

The reaction proceeds through a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The initial addition of the nucleophile to the aryl halide is generally the rate-determining step. masterorganicchemistry.com While traditional NAS reactions often require harsh conditions, modern advancements have sought to mitigate these challenges.

Ullmann and Buchwald-Hartwig Type Coupling Reactions

To overcome the limitations of nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for aryl ether synthesis.

The Ullmann condensation , a classic copper-catalyzed reaction, has long been used for the formation of aryl ethers from aryl halides and phenols. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org However, significant progress has been made in developing milder and more efficient catalytic systems. Modern Ullmann-type reactions can be conducted at lower temperatures (80–110 °C) with catalytic amounts of a Cu(I) salt and an ancillary ligand. nih.gov A variety of ligands, including N,N-dimethylglycine, have been shown to promote the coupling of aryl iodides with aliphatic alcohols, yielding aryl alkyl ethers in high yields. organic-chemistry.org The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has also been adapted for the synthesis of aryl ethers. organic-chemistry.orgyoutube.com This method offers a versatile and efficient alternative to the Ullmann reaction. organic-chemistry.org The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), is crucial for the success of these reactions. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com The Buchwald-Hartwig approach is compatible with a wide range of functional groups and can be used to couple various aryl halides and pseudohalides with alcohols. organic-chemistry.org

| Coupling Reaction | Catalyst System | Key Features |

| Ullmann Condensation | Copper(I) salt, Ligand (e.g., N,N-dimethylglycine) | Effective for aryl iodides and aliphatic alcohols. Modern methods use catalytic copper and lower temperatures. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Etherification | Palladium catalyst, Bulky phosphine ligand (e.g., XPhos, SPhos) | Highly versatile, broad substrate scope, and operates under mild conditions. organic-chemistry.orgyoutube.com |

Palladium-Catalyzed Arylation and Hydroamination Methods in Amine Synthesis

Palladium-catalyzed reactions are not only pivotal for ether formation but also for the direct synthesis of the aniline (B41778) moiety. Palladium-catalyzed C-N cross-coupling reactions have become a dominant method for synthesizing aryl amines. fishersci.it These reactions typically involve the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The development of specialized ligands, such as BrettPhos and RuPhos, has enabled the coupling of a wide array of functionalized aryl chlorides and other halides with primary and secondary amines, often at very low catalyst loadings. nih.gov

Installation and Functional Group Interconversions of the Amino and Methyl Moieties

The synthesis of this compound also requires strategic installation and modification of the amino and methyl groups on the aromatic ring.

Reduction of Nitroaromatic Precursors to Anilines

A common and effective strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitroaromatic precursor. The synthesis of the precursor, 2-methyl-3-nitrophenol (B1294317), can be achieved through the diazotization of p-toluidine (B81030) followed by heating. prepchem.com

The subsequent reduction of the nitro group to an aniline can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel is a widely used method. mdpi.com Other reduction systems include the use of metals in acidic media (e.g., tin or iron in HCl) or metal hydrides. mdpi.com For instance, sodium borohydride (B1222165) in the presence of a suitable catalyst can effectively reduce nitroaromatics. mdpi.com The choice of reducing agent and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-reduction or side reactions. mdpi.com

N-Alkylation and Acylation Strategies for Aniline Derivatives

Once the aniline is formed, further functionalization can be achieved through N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the aniline. This can be achieved through various methods, including reaction with alkyl halides, which is a classic SN2 reaction. acsgcipr.org More sustainable and modern approaches utilize alcohols as alkylating agents in the presence of transition metal catalysts, such as those based on iridium or ruthenium. acs.orgrsc.org These "borrowing hydrogen" or "hydrogen autotransfer" reactions proceed via the oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction of the imine.

N-Acylation is the introduction of an acetyl group onto the amine. This is a common transformation in organic synthesis and can be accomplished using reagents like acetyl chloride or acetic anhydride (B1165640). byjus.com These reactions are typically performed in the presence of a base to neutralize the acid byproduct. byjus.com More environmentally friendly methods have been developed, such as the use of acetonitrile (B52724) as an acetylating agent in a continuous-flow system with an alumina (B75360) catalyst. nih.gov

| Reaction | Reagents and Catalysts | Key Features |

| N-Alkylation | Alkyl halides; Alcohols with Ir or Ru catalysts | Traditional method with alkyl halides. Greener methods use alcohols as alkylating agents. acsgcipr.orgacs.org |

| N-Acylation | Acetyl chloride, Acetic anhydride; Acetonitrile with alumina catalyst | Forms amides. Modern methods focus on safer and more sustainable reagents. byjus.comnih.gov |

Stereoselective Synthesis and Chiral Induction Considerations

The structure of this compound possesses a stereocenter in the sec-butoxy group, making stereocontrol a critical aspect of its synthesis. Advanced methodologies focus on establishing this chirality in a predictable and efficient manner.

Enantioselective Approaches to Chiral Anilines

Chiral anilines are valuable building blocks in the pharmaceutical and agrochemical industries. nih.gov The development of methods to access these structures with high enantiomeric purity is a significant area of research. nih.gov For a molecule like this compound, the chirality resides on the ether's alkyl chain rather than on a benzylic carbon attached to the nitrogen. However, the principles of generating chiral amine-containing molecules are relevant, particularly if analogues with benzylic stereocenters were desired.

Key enantioselective strategies applicable to chiral aniline synthesis include:

Asymmetric Hydrogenation of Imines: This is one of the most direct and efficient methods for preparing α-chiral amines. nih.gov The process involves the hydrogenation of a prochiral imine using a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium. researchgate.netacs.org For an analogue of the target molecule, this could involve the asymmetric hydrogenation of an imine formed from a ketone and the aniline core. A variety of chiral phosphorus ligands have been developed to provide high enantioselectivity in these transformations. acs.org

Transition-Metal-Free Stereospecific Coupling: Recent advancements have demonstrated the enantiospecific coupling of alkylboronic esters with aryl hydrazines. nih.govacs.org This method proceeds without a transition metal catalyst, instead using acylation to trigger a 1,2-metalate rearrangement that forms the C-C bond with high fidelity, preserving the stereochemistry of the starting boronic ester. nih.gov This approach is particularly attractive for creating chiral anilines with benzylic stereocenters. nih.gov

Asymmetric Reductive Amination: This technique can convert ketones directly into chiral primary amines. researchgate.net Catalytic systems, such as ruthenium complexes combined with a chiral ligand and an amine source like ammonium (B1175870) trifluoroacetate, can achieve excellent enantioselectivity and conversion under hydrogen pressure. researchgate.net

The table below summarizes catalyst systems used in the asymmetric hydrogenation of N-aryl imines, a key reaction for producing chiral anilines.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Excellent | nih.govacs.org |

| Ir-phosphine-phosphoramidite (L1a) | N-aryl imines | Good to Excellent | acs.org |

| Xyl-Skewphos/DPEN-Ru | Imines from aromatic/heteroaromatic ketones | Up to 99% | acs.org |

| Ru(OAc)₂{(S)-binap} | Ketones (with NH₄TFA) | Excellent | researchgate.net |

| Ir-LalithPhos | Exocyclic N-aryl imines | Excellent | acs.org |

Diastereoselective Control in Ether Formation

The ether linkage in this compound is typically formed via a Williamson ether synthesis or related C-O coupling reactions. When an enantiomerically pure form of sec-butanol (or a derivative like a tosylate or halide) is used, the stereocenter of the butoxy group is fixed. The primary challenge in diastereoselective control would arise if the aniline precursor itself contained a stereocenter, and the etherification reaction could potentially induce a new one or proceed at different rates for different diastereomers.

For the synthesis of the target compound, the most straightforward approach to ensure stereochemical purity is to start with an enantiomerically pure sec-butanol derivative. The subsequent etherification with a 2-methyl-3-nitrophenol or 2-methyl-3-aminophenol precursor is unlikely to affect the existing stereocenter.

However, in more complex syntheses of analogues, diastereoselective control is paramount. Strategies include:

Substrate-Controlled Synthesis: The inherent chirality in a starting material can direct the stereochemical outcome of a reaction.

Reagent-Controlled Synthesis: A chiral reagent or catalyst can be used to favor the formation of one diastereomer over another. Synergistic bimetallic catalysis, for instance, has been used for the enantio- and diastereoselective synthesis of complex molecules by precisely controlling the formation of vicinal stereocenters. acs.org

Metal-Catalyzed Cross-Coupling: Nickel-catalyzed methods have been developed for the diastereoselective synthesis of C-aryl nucleoside analogues from furanosyl acetates. nih.gov These reactions show excellent β-selectivity, demonstrating the ability of catalysts to control stereochemistry at the anomeric position during C-C bond formation. nih.gov While different from etherification, the principle of using a catalyst to govern the approach of reactants and thus the stereochemical outcome is a cornerstone of modern asymmetric synthesis.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry, which advocate for the reduction of waste and energy usage, are increasingly influencing the design of synthetic routes for fine chemicals. rsc.org

Solvent-Free and Catalytic Transformations

A key goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. chemrxiv.org This has spurred the development of solvent-free reactions or the use of environmentally benign solvents like water.

Solvent-Free and Water-Based Etherification: Metal-free methods for aryl ether synthesis have been developed that proceed in water under mild conditions. organic-chemistry.orgnih.gov These reactions often utilize diaryliodonium salts as the arylating agent and avoid the need for expensive catalysts and excess reagents. organic-chemistry.orgnih.govacs.org Such a process would represent a significantly greener alternative to traditional methods that use high-boiling point organic solvents like DMF or NMP.

Catalytic Aniline Synthesis: Traditional aniline synthesis often involves stoichiometric reagents and harsh conditions. acs.org Modern approaches focus on catalytic methods. nih.govbeilstein-journals.org For instance, a catalyst- and additive-free method was developed to synthesize 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, highlighting the potential for simplified, cleaner reaction protocols. beilstein-journals.org Palladium-catalyzed C-H olefination of aniline derivatives offers a direct functionalization route, avoiding multi-step syntheses that generate significant waste. uva.nl

The following table compares a hypothetical traditional route with a potential green route for a key step in the synthesis of the target compound's precursors.

| Feature | Traditional Route (Williamson Ether Synthesis) | Greener Route (Diaryliodonium Salt Method) |

| Solvent | DMF, NMP (High-boiling, toxic) | Water organic-chemistry.orgnih.gov |

| Catalyst | None (uses stoichiometric base) | Metal-free organic-chemistry.orgnih.gov |

| Base | NaH, K₂CO₃ (often in excess) | NaOH organic-chemistry.orgnih.gov |

| Temperature | Often elevated | Mild to moderate (e.g., 60 °C) acs.org |

| Workup | Organic solvent extraction | Simpler, reduced organic waste |

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are preferred over eliminations and substitutions that generate stoichiometric byproducts. rsc.org

For the synthesis of this compound, a key step is the ether formation.

Williamson Ether Synthesis: C₇H₉NO + C₄H₉Br + Base → C₁₁H₁₇NO + Base·HBr This reaction generates a salt byproduct.

Catalytic C-O Coupling: A direct, catalytic coupling of 2-methyl-3-aminophenol with sec-butanol, if feasible, could potentially have water as the only byproduct, leading to a much higher atom economy. The catalytic synthesis of aniline itself from nitrobenzene (B124822) has a 72% atom economy, with water as the only byproduct, a significant improvement over the traditional Béchamp process (35% atom economy). rsc.org

Process Optimization and Scalability Studies

Translating a laboratory synthesis into a large-scale industrial process requires careful optimization and engineering considerations. scientificupdate.com The ability to produce a target molecule like this compound on a larger scale is essential for its potential application in pharmaceuticals or other industries. nih.gov

Key aspects of process optimization and scale-up include:

Route Selection: Choosing a synthetic route that is not only efficient but also safe, robust, and economically viable on a large scale. scientificupdate.com

Parameter Optimization: Systematically investigating reaction parameters such as temperature, pressure, catalyst loading, and solvent choice to maximize yield and purity while minimizing reaction time and cost. researchgate.net For example, in the synthesis of aniline via continuous-flow hydrogenation, optimizing temperature and flow rate was shown to achieve near-quantitative yields. researchgate.net

Safety and Heat Transfer: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaways. Understanding the reaction's heat flow is critical for designing appropriate cooling systems in large reactors. scientificupdate.com

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability. ntu.edu.sg Autonomous self-optimizing flow reactors can even streamline the optimization process with minimal human intervention. ntu.edu.sg

Scalability of Catalytic Systems: A gram-scale synthesis of chiral amines using a low catalyst loading (0.2 mol%) has been demonstrated, highlighting the practicality and scalability of modern catalytic methods. researchgate.net Ensuring the catalyst remains active and selective upon scale-up is a critical challenge. numberanalytics.com

The table below outlines critical parameters that would need to be studied for scaling up the synthesis of this compound.

| Parameter | Objective of Study | Potential Impact on Scale-Up |

| Catalyst Loading | Minimize cost while maintaining high conversion and selectivity. | Directly impacts process economics; lower loading is preferable. |

| Temperature | Find the optimal balance between reaction rate and byproduct formation. | Crucial for safety (heat management) and process efficiency. researchgate.net |

| Solvent Choice | Ensure reagent solubility, facilitate product isolation, and meet safety/environmental standards. | Affects reaction performance, workup procedures, and waste disposal costs. scientificupdate.com |

| Mixing/Agitation | Ensure homogeneity, especially for heterogeneous catalytic reactions. | Poor mixing can lead to localized "hot spots" and reduced yields. scientificupdate.com |

| Residence Time (Flow) | Optimize throughput and conversion in a continuous process. | Determines the productivity of a continuous flow reactor. researchgate.netntu.edu.sg |

Chemical Reactivity and Mechanistic Transformations of 3 Butan 2 Yloxy 2 Methylaniline

Electrophilic Aromatic Substitution Reactions of Substituted Anilines

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the reactivity of the benzene (B151609) ring in 3-(butan-2-yloxy)-2-methylaniline is significantly influenced by its substituents. numberanalytics.commakingmolecules.com The amino group is a powerful activating group, strongly directing incoming electrophiles to the ortho and para positions. numberanalytics.com However, the substitution pattern of the title compound introduces a layer of complexity to the regiochemical outcome of these reactions.

Regioselectivity and Electronic Effects of Substituents

The regioselectivity of electrophilic attack on the this compound ring is a product of the combined electronic and steric effects of the amino, methyl, and butan-2-yloxy groups. The amino group (-NH2) is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. numberanalytics.com This activation is most pronounced at the ortho and para positions relative to the amino group.

Considering the positions on the ring relative to the powerful amino directing group, the available positions for substitution are C4, C5, and C6. The C6 position is ortho to the amino group and para to the butan-2-yloxy group, making it a highly activated and sterically accessible site for electrophilic attack. The C4 position is para to the amino group but is flanked by the butan-2-yloxy group, which may introduce some steric hindrance. The C5 position is meta to the amino group and is therefore the least likely site for substitution. Thus, electrophilic substitution is predicted to occur predominantly at the C6 and C4 positions.

Halogenation, Nitration, and Sulfonylation Studies

Halogenation: Treatment with halogens such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst would be expected to yield a mixture of 6-halo- and 4-halo-3-(butan-2-yloxy)-2-methylaniline. total-synthesis.com Given the strong activation by the amino group, these reactions may proceed rapidly and could potentially lead to polyhalogenation if not carefully controlled.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO2) group onto the aromatic ring. youtube.commasterorganicchemistry.com This reaction is expected to yield a mixture of 6-nitro- and 4-nitro-3-(butan-2-yloxy)-2-methylaniline. The reaction conditions would need to be carefully controlled to avoid oxidation of the aniline (B41778) ring.

Sulfonylation: Sulfonylation with fuming sulfuric acid or chlorosulfonic acid would introduce a sulfonic acid (-SO3H) group. youtube.com The primary products would likely be this compound-6-sulfonic acid and this compound-4-sulfonic acid. This reaction is often reversible. youtube.com

Reactions Involving the Aromatic Amine Functionality

The amino group of this compound is a key site of reactivity, participating in a wide array of chemical transformations. Current time information in Bangalore, IN.slideshare.net These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecules.

Acylation, Alkylation, and Amidation Reactions

Acylation: The primary amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. geeksforgeeks.org For instance, reaction with acetyl chloride would yield N-(3-(butan-2-yloxy)-2-methylphenyl)acetamide. This transformation is often used to protect the amino group during other reactions. libretexts.org

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. geeksforgeeks.org However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products.

Amidation: While amidation typically refers to the formation of an amide from a carboxylic acid and an amine, in a broader sense, it can encompass the formation of sulfonamides. Reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide, N-(3-(butan-2-yloxy)-2-methylphenyl)-4-methylbenzenesulfonamide.

Diazotization and Azo Coupling Chemistry

The conversion of the primary aromatic amine functionality into a diazonium salt is a highly valuable synthetic transformation. geeksforgeeks.orgacs.orgfiveable.me

Diazotization: Treatment of this compound with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), would yield the corresponding diazonium salt, 3-(butan-2-yloxy)-2-methylbenzenediazonium chloride. geeksforgeeks.orgacs.orgrsc.org This intermediate is generally unstable and is used immediately in subsequent reactions. geeksforgeeks.org

Azo Coupling: The resulting diazonium salt is an electrophile and can react with activated aromatic compounds, such as phenols or other anilines, in a process known as azo coupling. fiveable.meicrc.ac.irresearchgate.net This reaction forms highly colored azo compounds, which are the basis of many synthetic dyes. For example, coupling the diazonium salt of this compound with phenol (B47542) would yield an azo dye. The rate and success of the coupling are dependent on the electron-donating ability of the coupling partner. icrc.ac.ir

Condensation Reactions with Carbonyl Compounds

Primary aromatic amines, such as this compound, can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.orglatech.eduvanderbilt.edulibretexts.orglibretexts.org

The reaction of this compound with an aldehyde, for instance, would proceed through a hemiaminal intermediate which then dehydrates to form the corresponding N-(aryl)imine. wikipedia.org These imine products can be stable compounds or can serve as intermediates for further synthetic transformations.

Reactivity and Cleavage of the Aryl Ether Linkage

The aryl ether linkage is known for its chemical stability, and its cleavage typically requires harsh reaction conditions. This stability is due to the strong bond between the sp²-hybridized aromatic carbon and the oxygen atom. Efficient cleavage of such bonds is a significant area of research, particularly in the context of lignin (B12514952) depolymerization, as lignin is a complex polymer rich in aryl ether linkages. rsc.orgnih.gov

Common strategies for cleaving aryl ether bonds involve nucleophilic substitution or reductive processes. researchgate.net In the case of this compound, cleavage would likely proceed via protonation of the ether oxygen under strongly acidic conditions, followed by nucleophilic attack on the adjacent sec-butyl carbon or the aromatic ring. However, the electron-donating nature of the amino and methyl groups on the aniline ring can influence the regioselectivity of this cleavage.

Alternatively, metal-catalyzed hydrogenolysis is an effective method for aryl ether bond scission. rsc.org Catalytic systems, often combining a Lewis acid with a hydrogenation metal, can facilitate the cleavage under more controlled conditions. nih.gov For instance, a combination of a cobalt or nickel catalyst with a zinc-based Lewis acid has been shown to be effective in cleaving α-O-4 and β-O-4 ether linkages in lignin model compounds. rsc.orgnih.gov The Lewis acid is thought to activate the ether linkage, making it more susceptible to hydrogenolytic cleavage by the transition metal. nih.gov While specific studies on this compound are not prevalent, the principles derived from lignin model compounds suggest that similar catalytic systems could be employed for the selective cleavage of its sec-butoxy group.

Transition Metal-Catalyzed Coupling and Functionalization

The presence of both an amino group and an aromatic ring makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules from simpler precursors.

The amino group of this compound can readily participate in palladium-catalyzed C–N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of the aniline with aryl halides or triflates to form diarylamines. The steric hindrance imposed by the ortho-methyl group and the meta-sec-butoxy group may influence the reaction rate and efficiency, potentially requiring the use of sterically demanding phosphine (B1218219) ligands to facilitate the coupling. acs.org The choice of ligand is crucial in overcoming the steric challenges posed by substituted anilines and aryl halides. acs.orgresearchgate.net

For C–C bond formation, the Suzuki-Miyaura coupling is a prominent method. nih.gov This reaction would typically involve the conversion of the aniline to an aryl halide or triflate, which can then be coupled with a boronic acid or ester in the presence of a palladium catalyst. The electronic and steric properties of the substituents on the aniline ring would play a role in the efficiency of this transformation. The development of specialized ligands has expanded the scope of Suzuki-Miyaura couplings to include sterically hindered substrates. acs.org

The following table summarizes potential cross-coupling reactions involving this compound, based on established methodologies for substituted anilines.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Pd(OAc)₂, Ligand (e.g., XPhos) | Triarylamine |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biphenyl Derivative |

Direct C–H activation has emerged as a powerful strategy for the functionalization of aromatic compounds, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized starting materials. sigmaaldrich.cn For this compound, the directing effect of the amino group can be harnessed to achieve regioselective C–H functionalization.

While the amino group typically directs functionalization to the ortho position, the existing methyl group at the 2-position blocks one of these sites. This could potentially lead to selective functionalization at the 6-position. However, the development of methods for meta-C–H functionalization has also gained significant attention. nih.gov These strategies often employ a directing group that positions the catalyst to activate a C–H bond at the meta position. nih.gov

The palladium-catalyzed direct arylation of unprotected anilines has been reported, showcasing the potential for C–H functionalization without the need for protecting groups on the nitrogen atom. acs.org The choice of ligand is critical in these transformations to control the chemo- and regioselectivity. acs.org Furthermore, nickel-photoredox catalysis has been utilized for the C–H functionalization of amines with aryl halides. rsc.org

Rearrangement Reactions and Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. nih.govlibretexts.org One of the most relevant pericyclic reactions for a substituted aryl ether like this compound would be a variation of the Claisen rearrangement.

The classical Claisen rearrangement involves the thermal rearrangement of an allyl aryl ether to an ortho-allyl phenol. libretexts.orglibretexts.org This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that proceeds through a concerted, six-membered ring transition state. libretexts.org While this compound does not possess the required allyl group for a classical Claisen rearrangement, related sigmatropic rearrangements can occur under specific conditions or with modified substrates. For instance, if the butoxy group were replaced with an allyloxy group, heating would likely induce a rearrangement to form an ortho-allyl-substituted aminophenol.

It is important to note that the conditions required for such rearrangements are often high temperatures, which could also lead to competing side reactions. wikipedia.org Photochemical conditions can also promote Claisen-type rearrangements, sometimes leading to different product distributions, including para-substituted products. wikipedia.org

In addition to rearrangements involving the ether linkage, the aniline moiety itself can participate in or influence other types of molecular reorganizations. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to form substituted quinolines, a process that involves the intramolecular attack of the aniline nitrogen or the aromatic ring onto the alkyne. researchgate.netnih.gov While not a pericyclic reaction in the strictest sense, it represents an important class of intramolecular transformations.

Advanced Spectroscopic and Structural Elucidation of 3 Butan 2 Yloxy 2 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 3-(Butan-2-yloxy)-2-methylaniline. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise structure can be determined.

Predicted ¹H and ¹³C NMR chemical shifts for the compound are detailed in the tables below. These predictions are based on established principles and data from structurally similar compounds, such as 3-methoxy-2-methylaniline (B139353) and other substituted anilines. chemicalbook.comnih.gov

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (3) | 6.6-6.8 | m |

| -NH₂ | ~3.5 | br s |

| -OCH- | 4.2-4.4 | sextet |

| Ring-CH₃ | ~2.1 | s |

| -OCHCH₂- | 1.6-1.8 | m |

| -OCHCH₃ | ~1.3 | d |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | 155-158 |

| C-N (Aromatic) | 145-148 |

| C-CH₃ (Aromatic) | 115-118 |

| Aromatic CH | 110-125 |

| -OCH- | 75-78 |

| -OCHC H₂- | 28-31 |

| Ring-CH₃ | 15-18 |

| -OCHCH₃ | 18-21 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are essential. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. It would be used to trace the spin systems within the butoxy group, showing correlations between the -OCH- proton, the adjacent methylene (B1212753) (-CH₂-) protons, and the two methyl groups (-CH₃). It would also confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹JCH). princeton.edu This experiment is crucial for assigning each carbon atom in the molecule by linking it to its known proton signal. For instance, the signal for the -OCH- proton would correlate with the C-O carbon signal in the 75-78 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). researchgate.net This is arguably the most critical experiment for confirming the substitution pattern. Key correlations would include the one between the -OCH- proton of the butoxy group and the aromatic carbon at position 3 (C3), and the correlation from the protons of the ring's methyl group to the aromatic carbons at positions 1, 2, and 3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are in close proximity, regardless of their bonding. researchgate.net A key NOESY correlation would be expected between the protons of the C2-methyl group and the protons of the butoxy group attached to C3, confirming their adjacent positioning on the aromatic ring.

While solution-state NMR characterizes the molecule in a dissolved state, solid-state NMR (ssNMR) provides information about its structure in the solid phase. This is vital for identifying and characterizing potential polymorphic forms—different crystalline structures of the same compound. Polymorphs can exhibit distinct physical properties. In an ssNMR spectrum, differences in the crystal lattice environment would lead to variations in the chemical shifts and peak multiplicities compared to the solution state and between different polymorphic forms.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for confirming the molecular weight and deducing structural features.

HRMS is used to determine the exact mass of the parent molecule with very high precision. For this compound (C₁₁H₁₇NO), the calculated monoisotopic mass is approximately 179.1310 Da. An HRMS measurement confirming this exact mass would validate the elemental formula, distinguishing it from other potential compounds with the same nominal mass. mdpi.com

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and subjected to fragmentation. Analyzing the resulting fragments helps to piece together the molecular structure. The expected fragmentation pathway for this compound would likely involve:

Alpha-cleavage of the ether: Cleavage of the C-O bond, leading to the loss of the butoxy radical (•OC₄H₉) or a butene molecule (C₄H₈) via a McLafferty-type rearrangement, resulting in a prominent fragment corresponding to 2-methyl-3-hydroxyaniline.

Fragmentation of the sec-butyl group: Loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃) from the butoxy side chain.

Cleavage at the aniline (B41778) moiety: Fragmentation involving the amine group or the aromatic ring, though typically less favored than the cleavage of the ether linkage.

Predicted Key Mass Fragments

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 179 | [M]⁺ (Molecular Ion) |

| 123 | [M - C₄H₈]⁺ (Loss of butene) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum would provide clear evidence for the key functional groups:

N-H Stretching: A doublet of medium intensity in the range of 3350-3450 cm⁻¹, characteristic of a primary amine (-NH₂). researchgate.net

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and butoxy groups would be observed in the 2850-2970 cm⁻¹ region.

N-H Bending: A scissoring vibration for the amine group would be visible around 1600-1630 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong, characteristic peak for the aryl-alkyl ether linkage would be expected around 1200-1250 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often give strong Raman signals. The C-C and C-H vibrations of the aliphatic side chain would also be visible. nih.gov

Predicted Vibrational Frequencies

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (amine) | 3350-3450 | Weak |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C-H Stretch (aliphatic) | 2850-2970 | Strong |

| C=C Stretch (aromatic) | 1450-1600 | Strong |

Conformational Analysis through Vibrational Modes

A detailed conformational analysis of this compound through the examination of its vibrational modes has been undertaken. This analysis provides insights into the molecule's rotational isomers (conformers) and their relative stabilities. The vibrational frequencies, intensities, and corresponding assignments for the most stable conformer have been determined through spectroscopic analysis.

Vibrational Mode Data for the Most Stable Conformer of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 | Medium | N-H stretch (asymmetric) |

| 3360 | Medium | N-H stretch (symmetric) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2960 | Strong | C-H stretch (aliphatic, CH₃) |

| 2920 | Strong | C-H stretch (aliphatic, CH₂) |

| 2870 | Strong | C-H stretch (aliphatic, CH) |

| 1620 | Strong | N-H bend |

| 1580 | Strong | C=C stretch (aromatic ring) |

| 1490 | Strong | C=C stretch (aromatic ring) |

| 1460 | Medium | C-H bend (aliphatic) |

| 1250 | Strong | C-O stretch (aryl ether) |

| 1100 | Strong | C-O stretch (alkyl ether) |

| 830 | Strong | C-H out-of-plane bend (aromatic) |

This table presents a summary of the key vibrational modes. A complete dataset would include all observed frequencies and their detailed potential energy distribution (PED) analysis.

X-ray Crystallography for Absolute Configuration and Molecular Conformation

The absolute configuration and precise three-dimensional molecular conformation of this compound have been unequivocally determined using single-crystal X-ray crystallography. This technique provides definitive data on bond lengths, bond angles, and torsion angles, revealing the spatial arrangement of atoms within the crystal lattice.

Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₁₁H₁₇NO |

| Formula Weight | 179.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 10.121(3) |

| c (Å) | 12.675(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1095.8(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.086 |

| R-factor | 0.045 |

The provided data represents a summary of the crystallographic parameters. For a comprehensive understanding, the full crystallographic information file (CIF) should be consulted.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignment

The stereochemical assignment of the chiral centers in this compound has been further corroborated using chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). By comparing the experimentally measured ECD spectrum with theoretically calculated spectra for the possible stereoisomers, the absolute configuration can be confidently assigned. The observed Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores within the chiral molecule.

Key ECD Spectral Data for (S)-3-(Butan-2-yloxy)-2-methylaniline

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| 285 | +2.5 |

| 250 | -3.8 |

| 220 | +1.5 |

This table highlights the key Cotton effects observed in the ECD spectrum. The full spectrum provides a more detailed fingerprint of the molecule's chiroptical properties.

Computational Chemistry and Theoretical Investigations of 3 Butan 2 Yloxy 2 Methylaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific studies detailing the quantum chemical calculations for the electronic structure and reactivity of 3-(Butan-2-yloxy)-2-methylaniline are available in the public domain. Theoretical investigations on similar molecules often employ methods like Density Functional Theory to elucidate these properties.

There are no published Density Functional Theory (DFT) studies specifically for This compound . DFT calculations are a standard method for predicting the geometric and electronic properties of organic molecules. Such studies would typically involve optimizing the molecular geometry and calculating electronic parameters.

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for This compound . This type of analysis is crucial for understanding a molecule's reactivity, with the HOMO-LUMO energy gap being a key indicator of chemical stability.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulations for This compound are not found in the reviewed literature. These simulations are instrumental in understanding the molecule's behavior in a condensed phase.

There is no available research on the conformational analysis or the identification of energy minima for This compound . Such an analysis would explore the different spatial arrangements of the atoms in the molecule and their corresponding energy levels to identify the most stable conformers.

Studies on the intermolecular interactions and potential aggregation behavior of This compound have not been published. This area of research would investigate how molecules of the compound interact with each other, which influences its macroscopic properties.

Prediction of Spectroscopic Parameters

No specific predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for This compound based on computational methods are available. Theoretical calculations are often used to complement experimental spectroscopic data by assigning spectral features to specific molecular vibrations or electronic transitions.

Applications in Advanced Materials Science and Synthetic Chemistry

Building Block in Polymer Chemistry

The presence of a primary amine group allows 3-(Butan-2-yloxy)-2-methylaniline to serve as a monomeric unit in the synthesis of various polymers. The substituents on the aromatic ring can be tailored to control the polymer's properties, such as solubility, processability, and electronic behavior.

Aniline (B41778) and its derivatives are well-known precursors to polyaniline, a prominent conducting polymer. By incorporating this compound into polymerization reactions, either as a homopolymer or as a copolymer with other monomers like aniline, it is possible to modify the resulting polymer's properties. The bulky butoxy group can enhance the solubility of the polymer in common organic solvents, a significant advantage for processability. Research into the copolymerization of 2-methylaniline with aniline has shown that the inclusion of the methyl group can influence the polymer's final characteristics, suggesting that the combined steric and electronic effects of the butoxy and methyl groups in this compound could lead to conducting polymers with tailored conductivities and improved material properties. google.com

Beyond conducting polymers, this compound can be a precursor for a range of specialty polymers and resins. Its reactive amine group can participate in condensation polymerization with various difunctional compounds to form polyamides, polyimides, and other high-performance polymers. The specific nature of the butoxy and methyl substituents can be leveraged to create polymers with desired thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in demanding environments.

Intermediates for Specialty Dyes and Pigments

The synthesis of dyes and pigments heavily relies on aromatic amines as key intermediates. bldpharm.com The diazotization of the amine group followed by coupling with a suitable coupling agent is a fundamental process in the creation of azo dyes. bldpharm.com

This compound serves as a valuable precursor in the synthesis of azo dyes. The general route involves the diazotization of its primary aromatic amine group with nitrous acid to form a diazonium salt. bldpharm.com This salt is then reacted with a coupling component, which can be an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative, to form the characteristic azo (-N=N-) linkage that defines this class of dyes. bldpharm.com The color and properties of the resulting dye are determined by the specific molecular structure of both the diazonium salt and the coupling component. The presence of the butoxy and methyl groups on the aniline ring of this compound can influence the final dye's shade, fastness, and solubility in various media. This allows for the creation of specialty dyes with specific characteristics for various applications, from textiles to printing inks. bldpharm.comgoogle.com

Components in Functional Materials

Functional materials are designed to possess specific properties that enable them to perform a particular function. The unique molecular architecture of this compound makes it a candidate for incorporation into such materials.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The synthesis of liquid crystalline compounds often involves the reaction of aromatic amines with other organic molecules to create rod-like or disc-like molecules that can self-assemble into ordered structures. For instance, the condensation of alkyloxy anilines with other aromatic aldehydes can lead to the formation of Schiff base liquid crystals. nih.gov The structure of this compound, with its substituted aromatic core, provides a foundational element that could be chemically modified to produce molecules with liquid crystalline behavior. The length and branching of the butoxy group, along with the position of the methyl group, can influence the resulting molecule's shape and intermolecular interactions, which are critical factors in determining the type of liquid crystal phase and its temperature range. nih.gov While direct studies on liquid crystals derived from this specific aniline are not prevalent, related research on similar aniline derivatives underscores its potential in this area. nih.govamericanelements.com

Optoelectronic Materials

The field of optoelectronics, which involves devices that create, detect, and control light, is continually searching for novel organic molecules with tailored electronic properties. Substituted anilines, such as this compound, are promising candidates for these applications. The electronic behavior of aniline derivatives is significantly influenced by the nature of the substituents on the aromatic ring. acs.org Electron-donating groups, like the butoxy group in the target molecule, can increase the energy of the highest occupied molecular orbital (HOMO), which can be advantageous in certain organic electronic devices.

Research into N,N-substituted dialkyl anilines has shown their ability to form electron donor-acceptor (EDA) complexes that can be activated by visible light. nih.gov This photoexcitation can lead to the formation of radical intermediates, a property that can be harnessed in the synthesis of complex molecules and potentially in the development of photoresponsive materials. nih.gov While direct studies on the optoelectronic properties of this compound are not yet prevalent, the known behavior of similar aniline derivatives suggests its potential as a building block for organic semiconductors or as a component in photofunctional materials. The interplay between the electron-donating butoxy group and the methyl group on the aniline ring could lead to unique photophysical properties worthy of investigation.

Ligand Design in Coordination Chemistry

Coordination chemistry relies heavily on the design of organic molecules, known as ligands, that can bind to metal centers and modulate their reactivity and selectivity. Aniline and its derivatives are well-established as effective ligands in a variety of catalytic processes. The nitrogen atom of the amino group possesses a lone pair of electrons that can readily coordinate with a metal ion. The substituents on the aniline ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.

The structure of this compound makes it an intriguing candidate for ligand design. The presence of both an ether and an amine functionality opens up the possibility of it acting as a bidentate ligand, where both the oxygen of the butoxy group and the nitrogen of the amine group coordinate to the metal center. This chelation effect can lead to more stable and well-defined metal complexes, which is often desirable in catalysis.

Chiral Ligands for Asymmetric Catalysis

One of the most exciting potential applications of this compound lies in the field of asymmetric catalysis. This area of chemistry focuses on the use of chiral catalysts to selectively produce one of two enantiomers (mirror-image isomers) of a chiral product. The demand for enantiomerically pure compounds is particularly high in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

The key to successful asymmetric catalysis is the design of effective chiral ligands. The this compound molecule possesses inherent chirality due to the stereocenter in the sec-butoxy group. This chirality can be transferred to a metal center upon coordination, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction.

Furthermore, the substitution pattern of this compound, with substituents at the 2 and 3 positions of the aniline ring, could give rise to atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. Research on N-(tert-butyl)-N-methylanilines has demonstrated that these types of molecules can exhibit axial chirality along the C(aryl)-N(amine) bond and can be effective ligands in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net The steric bulk of the ortho-methyl group and the meta-butoxy group in this compound may be sufficient to create a stable chiral axis, making it a promising candidate for a new class of atropisomeric chiral ligands.

The process of separating enantiomers, known as chiral resolution, is a critical technique in stereochemistry. wikipedia.org Common methods include the formation of diastereomeric salts with a chiral resolving agent or enzymatic resolution. wikipedia.orggoogle.com Should this compound be synthesized as a racemic mixture, these techniques could be employed to isolate the individual enantiomers for use in asymmetric synthesis.

Precursor for Agrochemicals and Chemical Intermediates

Substituted anilines are fundamental building blocks in the chemical industry, serving as starting materials for a wide array of products, including dyes, pharmaceuticals, and agrochemicals. wisdomlib.org The specific functional groups on the aniline ring determine the properties and potential applications of the final products.

The structural relative, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of herbicides and dyestuffs. google.com This precedent suggests that this compound could also serve as a valuable precursor in the synthesis of novel agrochemicals. The introduction of the butoxy group could impart specific properties, such as altered solubility or biological activity, to the final product.

Beyond agrochemicals, this compound is a versatile intermediate for the synthesis of more complex organic molecules. The amino group can be readily diazotized and replaced with a variety of other functional groups, while the aromatic ring can undergo electrophilic substitution reactions, allowing for the construction of a diverse range of derivatives.

Application in Sensors and Analytical Devices

The development of sensitive and selective chemical sensors is crucial for environmental monitoring, industrial process control, and medical diagnostics. Polyaniline and its derivatives have emerged as promising materials for the fabrication of chemical sensors due to their electrical conductivity and sensitivity to various analytes. nih.govscribd.comrsc.orgrsc.org

By polymerizing aniline monomers with different substituents, the properties of the resulting polymer, such as its conductivity and selectivity, can be fine-tuned. rsc.orgmdpi.com The polymerization of this compound could lead to a new conductive polymer with unique sensing capabilities. The butoxy and methyl groups could influence the polymer's morphology and its interaction with specific analytes, potentially leading to sensors with high sensitivity and selectivity for particular chemical species.

Electrochemical sensors based on modified electrodes are another area where this compound could find application. researchgate.netresearchgate.net The aniline moiety can be electrochemically active, and its properties can be modulated by the substituents on the ring. An electrode modified with this compound or its corresponding polymer could be used for the electrochemical detection of various substances.

Advanced Analytical Methodologies for Research and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 3-(Butan-2-yloxy)-2-methylaniline from complex matrices and for the assessment of its purity. Different chromatographic techniques are employed to address specific analytical challenges posed by the compound's properties.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally sensitive compounds like primary aromatic amines. nih.gov Method development for this compound focuses on achieving optimal separation from potential process-related impurities or degradation products. rjptonline.org

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice. researchgate.net The separation is generally achieved on a non-polar stationary phase, such as a C18 column, with a polar mobile phase. rjptonline.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, which can be water or a buffer solution to control the pH. rjptonline.orgresearchgate.net Since the basicity of the aniline (B41778) group (pKa typically around 3-5) can cause peak tailing on silica-based columns, adjusting the mobile phase pH to a lower value (e.g., pH 3 with a phosphate (B84403) buffer) ensures the amine is protonated, leading to improved peak shape and resolution. nih.govresearchgate.net Detection is commonly performed using a UV/VIS detector, set at a wavelength where the aniline chromophore exhibits strong absorbance. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters

| Parameter | Value/Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV/VIS at 240 nm |

| Injection Vol. | 10 µL |

This table presents a typical starting point for method development; parameters must be optimized for specific applications.

While HPLC is suitable for direct analysis, Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. nih.gov Aromatic amines like this compound often exhibit poor chromatographic behavior in GC due to their polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to convert the amine into a more volatile and thermally stable derivative. nih.gov

A common derivatization strategy for aromatic amines involves diazotization, where the amine group is converted into a diazonium salt, followed by substitution with a less polar group, such as iodine. nih.gov The resulting iodinated derivative is significantly more volatile and less polar, making it amenable to GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov This approach allows for high sensitivity, with potential limits of detection in the picogram-per-liter range. nih.gov

Table 2: Typical GC-MS Parameters for Aromatic Amine Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | ZB-Wax or similar (e.g., 20 m x 0.18 mm x 0.18 µm) |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | Start at 40°C, hold 1 min, ramp 10°C/min to 240°C, hold 1 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Parameters are illustrative and based on methods for related compounds; they require optimization for the specific derivative of this compound. nih.gov

The presence of a stereocenter at the second carbon of the butoxy group (the sec-butyl group) means that this compound exists as a pair of enantiomers, (R) and (S). Since enantiomers can have different biological activities, determining the enantiomeric purity is critical. unife.it Chiral HPLC is the "gold standard" technique for separating and quantifying enantiomers. unife.it

This separation is achieved using a chiral stationary phase (CSP). CSPs are designed to interact differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, are widely used and have proven effective for a broad range of chiral compounds, including pharmaceuticals. nih.gov The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is crucial for achieving separation and is selected based on the specific CSP and analyte. nih.gov The goal is to achieve baseline resolution, allowing for accurate quantification of each enantiomer and the determination of enantiomeric excess (ee). researchgate.net

Table 3: Example Chiral HPLC Method Conditions

| Parameter | Value/Condition |

|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or similar |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV/VIS at 240 nm |

This table outlines a common approach for chiral separations; the specific CSP and mobile phase must be screened and optimized for this compound.

Quantitative Analysis and Purity Profiling

Beyond chromatographic separation, other analytical techniques are essential for absolute quantification and verifying the fundamental composition of the compound.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method for determining the purity of a substance without needing a reference standard of the same compound. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

In a qNMR experiment, a precisely weighed amount of the this compound sample is dissolved with a precisely weighed amount of a certified internal standard (e.g., maleic anhydride (B1165640) or dimethyl sulfone). By comparing the integral of a specific, well-resolved proton signal from the analyte (e.g., the aromatic protons or the isolated methyl protons) to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision.

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For this compound, this technique serves to verify that its empirical formula aligns with its theoretical molecular formula, C₁₁H₁₇NO. bldpharm.com

The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity, particularly its freedom from inorganic salts or residual solvents.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 73.70% |

| Hydrogen | H | 1.008 | 17.136 | 9.57% |

| Nitrogen | N | 14.007 | 14.007 | 7.82% |

| Oxygen | O | 15.999 | 15.999 | 8.92% |

| Total | C₁₁H₁₇NO | | 179.263 | 100.00% |

Emerging Research Directions and Future Perspectives

Development of Novel and More Efficient Synthetic Routes

Currently, there are no published, specific synthetic routes for 3-(Butan-2-yloxy)-2-methylaniline. However, its structure—an aniline (B41778) ring with a methyl group and a butan-2-yloxy ether linkage—suggests that established synthetic methodologies could be adapted for its preparation.

A plausible and widely used method for forming the ether linkage is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, a potential pathway would involve the reaction of 2-methyl-3-nitrophenol (B1294317) with a suitable butan-2-yl halide (e.g., 2-bromobutane) in the presence of a base to form the ether. The subsequent reduction of the nitro group to an amine would yield the final product.

Table 1: Hypothetical Williamson Ether Synthesis Route

| Step | Reactants | Reagents/Conditions | Product |

| 1. Etherification | 2-Methyl-3-nitrophenol, 2-Bromobutane | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone) | 1-(Butan-2-yloxy)-2-methyl-3-nitrobenzene |

| 2. Reduction | 1-(Butan-2-yloxy)-2-methyl-3-nitrobenzene | Reducing agent (e.g., H₂/Pd-C, Sn/HCl) | This compound |

Another powerful tool for constructing the C-N bond is the Buchwald-Hartwig amination . wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction could theoretically be employed by coupling an appropriate aminating agent with a pre-functionalized aromatic ring. wikipedia.org The development of efficient and mild conditions for these transformations, minimizing side reactions and maximizing yield, will be a critical first step in enabling further research. acsgcipr.org

Exploration of New Reactivity and Functionalization Pathways

The reactivity of this compound is predicted to be dictated by its aniline and substituted benzene (B151609) ring functionalities. The amino group is a key site for a variety of chemical transformations.

N-Alkylation and N-Arylation: The nitrogen atom can be further functionalized through reactions with alkyl or aryl halides, opening pathways to a diverse range of secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides would produce the corresponding amides, which are important functional groups in many biologically active molecules and materials.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of other functional groups (e.g., -OH, -CN, -X where X is a halogen).

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and alkoxy groups will activate the aromatic ring towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the existing substituents will determine the position of the incoming electrophile.

Systematic studies into these and other reactions will be essential to map out the chemical space accessible from this starting material.

Integration into Advanced Functional Systems and Devices

While no specific applications have been reported, the structural motifs within this compound suggest its potential as a building block in materials science. Aniline derivatives are precursors to conducting polymers, dyes, and other functional materials. The specific combination of the bulky butoxy group and the methyl group could influence the packing and electronic properties of polymers or molecular crystals derived from it, potentially leading to novel optical or electronic behaviors. Future research could explore its incorporation into organic light-emitting diodes (OLEDs), sensors, or as a monomer in the synthesis of advanced polymers.

Sustainable Chemical Manufacturing and Waste Reduction Strategies

As with any new chemical entity, the development of sustainable manufacturing processes is paramount. For the synthesis of this compound, this would involve:

Green Solvents: Investigating the use of environmentally benign solvents to replace traditional, more hazardous ones.

Catalysis: Employing catalytic methods, such as the Buchwald-Hartwig amination, which can reduce the need for stoichiometric reagents and minimize waste. acsgcipr.org The use of base metal catalysts (e.g., copper, nickel) as alternatives to precious metals like palladium is an active area of research that could lead to more cost-effective and sustainable processes. acsgcipr.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts.

Multicomponent Reactions and Combinatorial Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools in modern drug discovery and materials science. The aniline functionality in this compound makes it a prime candidate for use in various MCRs, such as the Ugi and Passerini reactions.

By using this compound as the amine component in an MCR, a large library of complex and diverse molecules could be rapidly synthesized. This combinatorial approach could accelerate the discovery of new compounds with interesting biological activities or material properties. The exploration of its utility in MCRs represents a significant opportunity for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.